molecular formula C16H14ClNO B5690971 N-(3-chloro-2-methylphenyl)-3-phenylacrylamide CAS No. 73108-81-3

N-(3-chloro-2-methylphenyl)-3-phenylacrylamide

Cat. No.: B5690971
CAS No.: 73108-81-3
M. Wt: 271.74 g/mol
InChI Key: JHOSABSCZPNQBT-ZHACJKMWSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-phenylacrylamide is an acrylamide derivative featuring a 3-chloro-2-methylphenyl group attached to the nitrogen atom and a phenyl group at the β-position of the acrylamide backbone. Its synthesis likely involves condensation of 3-chloro-2-methylaniline with cinnamoyl chloride or analogous acryloyl chlorides, a method consistent with related compounds .

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOSABSCZPNQBT-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354147
Record name NSC191392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73108-81-3
Record name NSC191392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191392
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC191392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-2'-METHYLCINNAMANILIDE
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URL https://echa.europa.eu/information-on-chemicals
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Biological Activity

N-(3-chloro-2-methylphenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Chemical Structure

The compound is synthesized through a reaction involving 3-chloro-2-methylphenyl amine and phenylacrylic acid derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting structure features an acrylamide moiety that is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound showed a strong ability to inhibit biofilm formation, which is critical in treating infections associated with medical devices .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).

Table 2: IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa<10
MCF-711.20–93.46
SKOV-37.87–70.53

The most notable findings indicate that the compound's IC50 values are significantly lower than those of many established chemotherapeutics, suggesting it may be a potent candidate for further development .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound displays antioxidant properties. Antioxidant assays have shown that the compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Capacity of this compound

Assay TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS ScavengingIC50 = 30 µg/mL

These findings highlight the compound's potential as a multifunctional therapeutic agent .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against clinical strains of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated over 90% inhibition of biofilm formation at concentrations as low as 2 × MIC, indicating its potential application in preventing device-associated infections .

Study on Anticancer Properties

In another investigation, the compound was tested on MDA-MB-231 breast cancer cells, where it induced apoptosis and inhibited cell proliferation significantly at concentrations below 10 µg/mL. The study concluded that this compound could serve as a promising lead in anticancer drug development due to its potent activity against multiple cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445)
  • Substituents : 3-Chlorophenyl (C3), phenethyl (N-substituent).
  • Key Data :
    • Melting point: 148–150°C
    • Yield: 78%
    • 1H NMR : δ 8.21 (s, NH), 7.68–7.24 (m, Ar-H), 6.81 (d, J=15.5 Hz, CH=CH), 6.21 (d, J=15.5 Hz, CH=CH) .
  • Comparison: The absence of a methyl group on the chlorophenyl ring in LQM445 may reduce steric hindrance compared to the target compound.
N-(2-Benzylthio-4-chloro-5-methylphenylsulfonyl)-3-phenylacrylamide (Compound 46)
  • Substituents : Sulfonyl and benzylthio groups on the aromatic ring.
  • Key Data :
    • Melting point: 198–200°C
    • IR : 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂ stretching) .
  • Comparison : The sulfonyl group introduces strong hydrogen-bonding capacity, raising the melting point significantly compared to the target compound. This group also increases molecular weight and polarity.
(Z)-N-(n-Propyl)-2-(benzoylamino)-3-phenylacrylamide (Compound 1612)
  • Substituents: Benzoylamino (C2), n-propyl (N-substituent).
  • Key Data :
    • Yield: 81% .
  • The n-propyl substituent may reduce crystallinity compared to the target’s aromatic N-substituent.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Features
Target Compound Not reported Not reported Not available in evidence
LQM445 148–150 78 Distinct CH=CH coupling (J=15.5 Hz)
Compound 46 198–200 Not specified Strong SO₂ and C=O IR peaks
Compound 1612 Not specified 81 Not detailed in evidence

Key Observations :

  • Melting Points : Sulfonyl-containing derivatives (e.g., Compound 46) exhibit higher melting points due to intermolecular hydrogen bonding .
  • Synthetic Yields : Acrylamides with simple N-alkyl substituents (e.g., n-propyl in Compound 1612) achieve higher yields (~81%) compared to bulkier aromatic derivatives .

Crystallographic and Conformational Insights

  • Chloroacetamide Derivatives : Compounds like 2-chloro-N-(3-methylphenyl)acetamide () adopt syn or anti conformations depending on substituent electronic effects. The target compound’s 3-chloro-2-methylphenyl group may enforce a specific conformation due to steric and electronic interactions .
  • Hydrogen Bonding : N–H···O interactions dominate crystal packing in related acrylamides (e.g., LQM445), suggesting similar behavior in the target compound .

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